3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
CAS No.: 3830-64-6
VCID: VC3833959
Molecular Formula: C14H9ClF3NO
Molecular Weight: 299.67 g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide - 3830-64-6](/images/structure/VC3833959.png)
Description |
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C14H9ClF3NO and a molecular weight of 299.67 g/mol . It is identified by the CAS number 3830-64-6 and other identifiers such as NSC164262 and DTXSID60304117 . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties. Synthesis and ApplicationsWhile specific synthesis methods for 3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide are not detailed in the available literature, compounds with similar structures are typically synthesized through reactions involving amide formation. The trifluoromethyl group is often introduced via trifluoromethylation reactions, which are common in organic synthesis . This compound may find applications in pharmaceuticals or as an intermediate in organic synthesis due to its functional groups, which can participate in various chemical reactions. 2-(Trifluoromethyl)benzamideThis compound, with the CAS number 360-64-5, shares a similar trifluoromethyl group but lacks the chlorine and additional phenyl ring present in 3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide . It is available commercially with high purity (>98%) and is used in various organic synthesis applications. 3-Chloro-4-methoxy-N-(2-(trifluoromethyl)phenyl)benzamideThis compound, with the CAS number 853311-49-6, includes a methoxy group in addition to the chlorine and trifluoromethyl groups, making it a more substituted derivative . |
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CAS No. | 3830-64-6 |
Product Name | 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide |
Molecular Formula | C14H9ClF3NO |
Molecular Weight | 299.67 g/mol |
IUPAC Name | 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide |
Standard InChI | InChI=1S/C14H9ClF3NO/c15-10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H,19,20) |
Standard InChIKey | DKZLZABIBVKBRJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl |
PubChem Compound | 295106 |
Last Modified | Jul 22 2023 |
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